molecular formula C11H18O2 B13859252 Methyl (4E,6E)-8-Methylnona-4,6-dienoate

Methyl (4E,6E)-8-Methylnona-4,6-dienoate

Cat. No.: B13859252
M. Wt: 182.26 g/mol
InChI Key: RFTAACUYKGDGNP-DVBIZMGNSA-N
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Description

Methyl (4E,6E)-8-Methylnona-4,6-dienoate is an organic compound characterized by its unique structure, which includes conjugated double bonds and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4E,6E)-8-Methylnona-4,6-dienoate typically involves the use of commercially available starting materials. One common method includes the Sonogashira coupling reaction, which forms the conjugated double bonds. This reaction involves the coupling of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require a base, such as triethylamine, and are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors can enhance the scalability of the process, ensuring consistent product quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (4E,6E)-8-Methylnona-4,6-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds to single bonds, producing saturated esters. Common reducing agents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydroxide in an alcohol solvent for ester hydrolysis.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Different esters or acids depending on the nucleophile used.

Scientific Research Applications

Methyl (4E,6E)-8-Methylnona-4,6-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (4E,6E)-8-Methylnona-4,6-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated double bonds and ester group allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4E,6E)-8-Methylnona-4,6-dienoate is unique due to its specific arrangement of double bonds and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (4E,6E)-8-methylnona-4,6-dienoate

InChI

InChI=1S/C11H18O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h4-6,8,10H,7,9H2,1-3H3/b5-4+,8-6+

InChI Key

RFTAACUYKGDGNP-DVBIZMGNSA-N

Isomeric SMILES

CC(C)/C=C/C=C/CCC(=O)OC

Canonical SMILES

CC(C)C=CC=CCCC(=O)OC

Origin of Product

United States

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